molecular formula C5H9Br B146617 3,3-Dimethylallyl bromide CAS No. 870-63-3

3,3-Dimethylallyl bromide

Cat. No.: B146617
CAS No.: 870-63-3
M. Wt: 149.03 g/mol
InChI Key: LOYZVRIHVZEDMW-UHFFFAOYSA-N
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Description

3,3-Dimethylallyl bromide, also known as this compound, is a useful research compound. Its molecular formula is C5H9Br and its molecular weight is 149.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Dimethylallyl Ester Compounds : Dimethylallyl ester of caffeic acid and its derivatives were synthesized using reactions with 3,3-dimethylallyl bromide, contributing to the study of irritant contact dermatitis and aging (Elsner, Wilhelm, & Maibach, 1990).
  • Prenylation of 2-Trimethylsiloxyfuran : The reaction of 2-trimethylsiloxyfuran with this compound was used to synthesize (3,3-dimethylallyl)-4-but-2-en-4-olide, demonstrating its application in organic synthesis (Jefford, Sledeski, & Boukouvalas, 1987).
  • Reaction with Indoles : this compound reacts with 3-methylindoyl magnesium iodide to produce various allylic-3-methylindoles, providing insights into electrophilic substitution in indoles (Jackson & Smith, 1965).

Applications in Organic Chemistry

  • Aminocarbonylation Reactions : Utilized in the palladium-catalyzed aminocarbonylation of aryl bromides, this compound contributes to the development of efficient synthesis methods in organic chemistry (Wan, Alterman, Larhed, & Hallberg, 2002).
  • Enantioselective Alkylation : Its derivatives have been employed in the enantioselective alkylation of active methylene compounds, showcasing its role in asymmetric synthesis (Saigo, Koda, & Nohira, 1979).

Biochemical and Analytical Applications

  • MTT Assay in Tumor Cells : The MTT assay, using derivatives of this compound, is a crucial technique for measuring the response of human tumor cells to ionizing radiation, highlighting its importance in cancer research (Price & McMillan, 1990).
  • Gas-Chromatographic Method in Toxicology : A method involving the use of dimethyl sulfate, reacting with this compound, helps in the determination of bromide and trifluoroacetic acid in biological fluids, emphasizing its role in toxicological studies (Maiorino, Gandolfi, & Sipes, 1980).

Safety and Hazards

3,3-Dimethylallyl bromide is flammable and its containers may explode when heated . Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It causes burns of eyes, skin, and mucous membranes . It is very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

1-bromo-3-methylbut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-5(2)3-4-6/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYZVRIHVZEDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061228
Record name 2-Butene, 1-bromo-3-methyl-
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Molecular Weight

149.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870-63-3
Record name Prenyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butene, 1-bromo-3-methyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene, 1-bromo-3-methyl-
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Record name 2-Butene, 1-bromo-3-methyl-
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Record name 1-bromo-3-methylbut-2-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 1-Bromo-3-methyl-2-butene in organic synthesis?

A1: 1-Bromo-3-methyl-2-butene is primarily used as a prenylating (alkylating) agent. [] This means it introduces a 3,3-dimethylallyl group (a prenyl group) to other molecules, a common modification in natural product synthesis and medicinal chemistry.

Q2: Can you provide specific examples of its application in natural product synthesis?

A2: Certainly! This compound is crucial for synthesizing various natural products, including:* Rosefuran and Sesquirosefuran: It reacts with 3-methyl-2-furylmagnesium bromide to yield rosefuran and with geranyl bromide to give sesquirosefuran. []* (±)-Humulone: Prenylation of 2,3,4,6-tetrahydroxyisovalerophenone with 1-Bromo-3-methyl-2-butene leads to (±)-humulone. []* Sophoradin: It acts as a key building block in the synthesis of Sophoradin, a chalcone isolated from Sophora subprostrata. []* Geranyl N-dimethylallylanthranilate: Utilized in the synthesis of this antimicrobial compound found in Esenbeckia yaaxhokob. []* β-lapachone: Serves as a starting material in the synthesis of β-lapachone, a naturally occurring naphthoquinone. []* Allergenic Constituents of Propolis: Used to synthesize the prenyl ester of caffeic acid, a major contact allergen found in bee glue and poplar bud excretion. []* Columbianetin and Lomatin: Plays a vital role in the synthesis of Columbianetin and Lomatin, two coumarin derivatives. []* (±)-fumagillol: Used in the total synthesis of (±)-fumagillol, a precursor to the natural product fumagillin. []* (+)-obliquin: Essential for synthesizing (+)-obliquin, a coumarin derivative, highlighting its versatility in constructing complex natural products. []

Q3: What is the structural formula and molecular weight of 1-Bromo-3-methyl-2-butene?

A3: Its molecular formula is C5H9Br, and its molecular weight is 149.03 g/mol. []

Q4: Are there any spectroscopic data available for 1-Bromo-3-methyl-2-butene?

A4: Yes, researchers have studied its infrared spectra and rotational isomerization. [, ] This information is valuable for structural confirmation and understanding its behavior in different environments.

Q5: How is 1-Bromo-3-methyl-2-butene synthesized?

A5: It is easily prepared by treating isoprene with hydrogen bromide. [] This straightforward synthesis makes it a readily accessible reagent for research purposes.

Q6: What precautions should be taken when handling 1-Bromo-3-methyl-2-butene?

A6: It's crucial to handle this compound with care as it's a flammable liquid and corrosive. [] Always use it in a well-ventilated area (fume hood) and wear appropriate personal protective equipment.

Q7: Has the reaction mechanism of 1-Bromo-3-methyl-2-butene with nucleophiles been investigated?

A7: Yes, studies on the reaction of the 5-hydroacenaphthylene anion with 1-Bromo-3-methyl-2-butene suggest that the alkylation reaction proceeds via an SN2 mechanism. []

Q8: Are there any known applications of 1-Bromo-3-methyl-2-butene in material science or other fields?

A8: The provided research focuses primarily on its use in organic synthesis. While it might have applications in other areas, further investigation is needed.

Q9: What analytical techniques are used to characterize and quantify 1-Bromo-3-methyl-2-butene?

A9: Gas chromatography-mass spectrometry (GC-MS) is a common technique for quantifying 1-Bromo-3-methyl-2-butene, especially when present as an impurity in pharmaceutical substances like Tazarotene. []

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